Home > Products > Screening Compounds P140255 > Telithromycin intermediate (7A)
Telithromycin intermediate (7A) - 160145-83-5

Telithromycin intermediate (7A)

Catalog Number: EVT-1182659
CAS Number: 160145-83-5
Molecular Formula: C41H57N3O11
Molecular Weight: 767.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Telithromycin intermediate (7A) is a crucial compound in the synthesis of telithromycin, a ketolide antibiotic derived from erythromycin. This compound plays a significant role in the production of telithromycin, which is utilized for treating various bacterial infections, particularly those resistant to traditional macrolide antibiotics. The classification of telithromycin falls under the category of ketolides, which are semisynthetic derivatives of macrolides, specifically designed to overcome resistance mechanisms in bacteria.

Source and Classification

Telithromycin is synthesized from erythromycin through a series of chemical modifications. The source of the intermediate (7A) typically involves starting materials that are commercially available or derived from other synthetic pathways. The classification of telithromycin as a ketolide is significant because it differentiates it from other macrolides by its structural modifications that enhance its antibacterial properties and stability against acid degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of telithromycin intermediate (7A) involves several key steps:

  1. Protection and Deprotection: Initial steps often include the protection of hydroxyl groups using silyl ethers to prevent unwanted reactions during subsequent steps.
  2. Alkylation: Alkylation reactions are performed using agents like methyl iodide in the presence of strong bases such as lithium diisopropylamide to introduce necessary methyl groups at specific positions.
  3. Oxidation: Oxidative transformations are crucial for converting hydroxyl groups into ketones, which is a defining feature of ketolides.
  4. Esterification: Chemoselective esterification reactions are employed to form various intermediates, ensuring high yields and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of telithromycin intermediate (7A) features a macrolide backbone with specific functional groups that contribute to its activity. Key structural elements include:

  • A macrolactone ring, characteristic of macrolides.
  • A 3-keto group, which enhances stability and activity against resistant strains.
  • Substituents such as alkyl or allyl linkages that improve binding affinity to bacterial ribosomes.

The precise molecular formula and structural data can be derived from spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry, confirming the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving telithromycin intermediate (7A) primarily focus on modifications that enhance its antibacterial properties. Key reactions include:

  • Reduction: Converting ketones back to alcohols when necessary for further functional
Introduction to Telithromycin Intermediate (7A)

Historical Context of Telithromycin Development

The emergence of widespread macrolide resistance among respiratory pathogens, particularly Streptococcus pneumoniae, in the late 20th century necessitated novel antibacterial agents. Traditional macrolides like erythromycin faced limitations due to:

  • Mechanistic Vulnerabilities: Susceptibility to bacterial efflux pumps and ribosomal methylation (erm genes), which conferred cross-resistance to macrolide–lincosamide–streptogramin B (MLSB) antibiotics [7].
  • Acid Instability: Erythromycin’s acid-labile cladinose sugar reduced oral bioavailability [7].

Ketolides were engineered to address these limitations. Telithromycin, the first FDA-approved ketolide (2004), incorporated strategic structural innovations:

  • Core Modification: Replacement of the L-cladinose sugar at position C3 with a keto group, preventing induction of MLSB resistance [1] [7].
  • Acid Stabilization: A C6 methoxy group minimized hemiketal formation, enhancing gastric stability [7].
  • Ribosomal Binding Enhancement: An aromatic N-substituted carbamate extension at positions C11/C12 improved binding affinity to domain II of the 23S ribosomal RNA, counteracting resistance mutations in domain V [2] [7].

Table 1: Structural Innovations in Telithromycin vs. Erythromycin

Structural FeatureErythromycinTelithromycinFunctional Impact
C3 PositionCladinose sugarKeto groupPrevents MLSB resistance induction
C6 PositionHydroxylMethoxyEnhances acid stability
C11/C12 PositionUnmodifiedAryl-alkyl carbamate chainBinds domain II of 23S rRNA, improving affinity
Binding Affinity (Wild-type ribosomes)1x (reference)10x erythromycinSuperior activity against resistant strains [7]

Clinical studies validated telithromycin’s efficacy against multidrug-resistant S. pneumoniae, including penicillin- and erythromycin-resistant strains, achieving bacteriologic eradication rates of 91.9% in pneumonia trials [1].

Role of Intermediate (7A) in Ketolide Antibiotic Synthesis

Intermediate 7A (formally designated in synthetic chemistry as 4,10-didesmethyl telithromycin precursor) is a pivotal scaffold for structure-activity relationship (SAR) optimization in ketolide development. Its significance arises from:

1.2.1. Stereochemical Precision

  • Intermediate 7A incorporates the (R)-C8 methyl group, which is essential for ribosomal binding. Stereoselective installation of this group employs substrate-controlled asymmetric synthesis:
  • Sharpless Dihydroxylation: Enoate precursors undergo dihydroxylation using AD-mix β, forming γ-lactone rings with >20:1 enantiomeric ratio [3] [6].
  • Epimerization: Lithium diisopropylamide (LDA)-mediated enolization followed by quenching with sterically hindered acids (e.g., triphenylacetic acid) achieves inversion to the (R)-configuration (dr = 14:1) [6].
  • Verification via X-ray crystallography of Mosher esters confirms absolute stereochemistry [6].

1.2.2. Biological Activity Optimization

  • Desmethylation at C4/C10 mitigates steric clashes with guanine-2058 in resistant bacterial ribosomes, as demonstrated by:
  • Molecular Modeling: Removal of the C4 methyl group relieves steric hindrance in A2058G-mutated ribosomes, restoring hydrogen bonding via desosamine’s C2′ hydroxyl [6].
  • Minimum Inhibitory Concentration (MIC) Data: 4,10-Didesmethyl telithromycin (derived from 7A) exhibits 4-fold greater potency than the C8-demethylated analogue against macrolide-resistant S. pneumoniae, underscoring the C8 methyl’s role in antibacterial activity [6].

Table 2: Synthetic Pathway to Intermediate 7A and Derivatives

Synthetic StepReagents/ConditionsKey OutcomeYield
DihydroxylationAD-mix β, tert-butanol/H₂OEnantioselective γ-lactone formation85%
C8 MethylationLDA, MeI, triphenylacetic acid(R)-C8 methyl configuration (dr 14:1)82%
MacrolactonizationGrubbs’ 2nd-gen catalystRing-closing metathesis to 14-membered core60%
Desosamine GlycosylationAgOTf, 2,6-di-tert-butyl-4-methylpyridineRegioselective C5 coupling50%

1.2.3. Synthetic Versatility

  • Intermediate 7A serves as a platform for late-stage diversification:
  • Carbamate Installation: Treatment with carbonyldiimidazole (CDI) and butylamine enables an aza-Michael reaction, forming telithromycin’s signature C11–C12 oxazolidinone [6].
  • Ring-Closing Metathesis (RCM): Advanced dienone intermediates undergo RCM using Grubbs’ catalysts, constructing the 14-membered macrolactone with high efficiency [6].

This synthetic flexibility allows systematic exploration of C4/C8/C10 modifications to combat evolving resistance mechanisms, positioning 7A as a cornerstone in next-generation ketolide design [3] [6].

Properties

CAS Number

160145-83-5

Product Name

Telithromycin intermediate (7A)

IUPAC Name

[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate

Molecular Formula

C41H57N3O11

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1

InChI Key

NVMAROTYPSRGIA-LODJBINNSA-N

SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.